molecular formula C18H12Cl2N2O3S B2581918 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 681168-09-2

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2581918
CAS RN: 681168-09-2
M. Wt: 407.27
InChI Key: ZODWVVBKOFVBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Environmental Impact and Persistence

  • Chlorophenols and Dioxins in Municipal Waste : Chlorophenols, structurally related to the compound of interest, are significant precursors to dioxins in thermal processes, such as municipal solid waste incineration (MSWI). Studies have detailed the correlation between chlorophenol (CP) concentrations and dioxin formation, emphasizing the environmental persistence and toxicological relevance of these compounds in waste management practices (Peng et al., 2016).

Pharmacological Applications

  • Benzofused Thiazole Derivatives : Research into benzofused thiazole analogues has identified these structures as promising leads for developing new therapeutic agents, including anticancer, anti-inflammatory, and antioxidant drugs. The synthesis and in vitro evaluation of these derivatives have shown distinct anti-inflammatory and antioxidant activities, providing a foundation for future drug development (Raut et al., 2020).

Toxicological Effects and Remediation

  • Toxicological Effects of Halogenated Fire Retardants : Non-polybrominated diphenyl ether (non-PBDE) halogenated fire retardants, including novel brominated fire retardants (NBFRs) and dechlorane plus (DP), share structural similarities with the target compound. These substances are recognized as emerging pollutants due to their environmental persistence and potential health impacts. Studies have emphasized the need for further research on their toxicity and mechanisms of action in both environmental and biological contexts (Hsu et al., 2018).

Mechanism of Action

properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c19-10-5-6-12(20)11(7-10)13-9-26-18(21-13)22-17(23)16-8-24-14-3-1-2-4-15(14)25-16/h1-7,9,16H,8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODWVVBKOFVBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.